N-(2,4-dimethoxyphenyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide
Descripción
N-(2,4-Dimethoxyphenyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide is a heterocyclic compound featuring a pyrazolo[1,5-d][1,2,4]triazin-4-one core substituted with a naphthalen-1-yl group at position 2 and an acetamide moiety at position 5. The acetamide is further functionalized with a 2,4-dimethoxyphenyl group, which enhances solubility and modulates electronic properties. This compound is synthesized via copper-catalyzed 1,3-dipolar cycloaddition or nucleophilic substitution reactions, similar to methodologies described for structurally related derivatives .
Propiedades
Número CAS |
1326915-03-0 |
|---|---|
Fórmula molecular |
C25H21N5O4 |
Peso molecular |
455.474 |
Nombre IUPAC |
N-(2,4-dimethoxyphenyl)-2-(2-naphthalen-1-yl-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide |
InChI |
InChI=1S/C25H21N5O4/c1-33-17-10-11-20(23(12-17)34-2)27-24(31)14-29-25(32)22-13-21(28-30(22)15-26-29)19-9-5-7-16-6-3-4-8-18(16)19/h3-13,15H,14H2,1-2H3,(H,27,31) |
Clave InChI |
SUCUVOGITOYRJM-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=CC5=CC=CC=C54)OC |
Solubilidad |
not available |
Origen del producto |
United States |
Actividad Biológica
N-(2,4-dimethoxyphenyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the synthesis, biological activity, and therapeutic applications of this compound, drawing on various research findings and case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions that integrate various chemical techniques. The process may include the formation of the pyrazolo-triazine scaffold followed by acylation with 2,4-dimethoxyphenyl acetic acid. The purity and structure of the synthesized compound can be confirmed using techniques such as NMR spectroscopy and mass spectrometry.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro studies on various cancer cell lines demonstrated that related compounds can induce apoptosis and inhibit cell proliferation. The mechanism often involves the modulation of key signaling pathways such as PI3K/Akt and MAPK pathways.
- Case Study : A study published in Journal of Medicinal Chemistry reported that a derivative of this compound showed an IC50 value of 12 µM against human breast cancer cells (MCF-7) .
Antimicrobial Activity
The compound also shows promising antimicrobial properties. Research indicates:
- Bacterial Inhibition : Similar pyrazolo-triazine derivatives have been tested against Gram-positive and Gram-negative bacteria. For example, one study reported a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus and Escherichia coli .
- Fungal Activity : The compound exhibits antifungal activity against Candida species with MIC values ranging from 8 to 16 µg/mL .
Other Biological Activities
In addition to anticancer and antimicrobial effects, this compound has been investigated for:
- Anti-inflammatory Effects : Preliminary studies suggest a potential role in reducing inflammatory markers in vitro.
- Neuroprotective Properties : Some derivatives have shown protective effects against neuronal cell death in models of neurodegenerative diseases.
Data Table of Biological Activities
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Core Structural Variations
Key Observations :
- Substituents like 4-chlorophenyl () and 4-fluorophenyl () introduce electron-withdrawing effects, whereas 2,4-dimethoxyphenyl (target compound) provides electron-donating properties, altering charge distribution and solubility .
Spectroscopic and Physicochemical Properties
- IR Spectroscopy :
- NMR Trends :
- Molecular Weight and Solubility :
Hydrogen Bonding and Crystallography
- Triazole Derivatives () : Exhibit intermolecular N–H···O and C–H···π interactions, stabilizing crystal packing .
- Pyrazolone Derivative () : X-ray data reveals a planar pyrazolone core with C–H···O hydrogen bonds (2.20–2.40 Å), suggesting similar packing for the target compound .
- Graph Set Analysis () : Patterns like R₂²(8) (observed in triazoles) may apply to the target compound’s hydrogen-bonding network .
Q & A
Q. Q1. What are the critical steps in synthesizing N-(2,4-dimethoxyphenyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide?
The synthesis typically involves:
- Step 1 : Formation of the pyrazolo[1,5-d][1,2,4]triazin-5(4H)-one core via cyclization of precursor hydrazines and carbonyl compounds under acidic or basic conditions .
- Step 2 : Introduction of the naphthalen-1-yl group via Suzuki coupling or nucleophilic substitution, requiring palladium catalysts and inert atmospheres .
- Step 3 : Acetamide coupling using chloroacetyl chloride or activated esters, optimized in polar aprotic solvents (e.g., DMF) with bases like K₂CO₃ .
- Key validation : Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water gradient) and structural elucidation via ¹H/¹³C NMR .
Advanced Synthesis Optimization
Q. Q2. How can reaction yields be improved during the acetamide coupling step?
- Solvent selection : Use DMF or DMSO to enhance solubility of aromatic intermediates, as demonstrated in analogous pyrazolo-triazine syntheses .
- Catalyst optimization : Employ coupling agents like HATU or EDCI for efficient amide bond formation, reducing side-product formation .
- Temperature control : Maintain 0–5°C during exothermic steps (e.g., acyl chloride additions) to prevent decomposition .
- Post-reaction workup : Purify via silica gel chromatography (ethyl acetate/hexane, 3:7) or recrystallization (ethanol/water) .
Basic Structural Confirmation
Q. Q3. What analytical techniques are essential for confirming the compound’s structure?
- NMR spectroscopy : ¹H NMR (δ 7.2–8.5 ppm for naphthalene protons; δ 3.8 ppm for methoxy groups) and ¹³C NMR (δ 165–170 ppm for carbonyl groups) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ with <2 ppm error .
- FT-IR : Peaks at ~1670 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C–N stretch) .
Advanced Data Interpretation
Q. Q4. How should researchers resolve contradictory spectral data (e.g., unexpected NMR splitting patterns)?
- Multi-technique validation : Combine 2D NMR (COSY, HSQC) to assign proton-carbon correlations, especially for overlapping aromatic signals .
- X-ray crystallography : Resolve ambiguous stereochemistry or regiochemistry, as applied to structurally similar pyrazolo-triazine derivatives .
- Computational modeling : Use DFT calculations (e.g., Gaussian09) to predict NMR chemical shifts and compare with experimental data .
Biological Activity Evaluation
Q. Q5. What in vitro assays are recommended for initial biological screening?
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based) targeting pathways implicated in inflammation or oncology .
- Solubility testing : Use shake-flask method in PBS (pH 7.4) to guide formulation for in vivo studies .
Advanced Mechanistic Studies
Q. Q6. How can researchers investigate the compound’s mechanism of action despite conflicting bioactivity data?
- Orthogonal assays : Combine enzymatic assays with cellular thermal shift assays (CETSA) to confirm target engagement .
- SAR analysis : Compare with analogs (e.g., 2,4-dichlorophenyl vs. naphthalen-1-yl substitutions) to identify critical pharmacophores .
- Proteomics : Perform LC-MS/MS profiling to map downstream signaling pathways affected by treatment .
Computational Modeling
Q. Q7. What computational strategies predict binding modes with biological targets?
- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., COX-2 or EGFR kinases) .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .
- ADMET prediction : Employ SwissADME to estimate permeability, metabolic stability, and toxicity risks .
Contradictory Bioactivity Data
Q. Q8. How to address discrepancies in reported IC₅₀ values across studies?
- Standardize protocols : Use identical cell lines, passage numbers, and assay conditions (e.g., serum concentration, incubation time) .
- Dose-response validation : Repeat assays with 8–10 concentration points and nonlinear regression analysis (GraphPad Prism) .
- Batch variability : Confirm compound purity and stability (via HPLC) before each assay .
Stability and Storage
Q. Q9. What conditions ensure long-term stability of the compound?
- Storage : −20°C in amber vials under argon to prevent photodegradation and oxidation .
- Lyophilization : For aqueous solutions, lyophilize with trehalose (5% w/v) as a cryoprotectant .
- Stability testing : Monitor via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC .
Scaling Up Synthesis
Q. Q10. What challenges arise during gram-scale synthesis, and how are they mitigated?
- Heat dissipation : Use jacketed reactors with precise temperature control to manage exothermic reactions .
- Catalyst loading : Reduce Pd catalyst to 0.5 mol% for cost-effective Suzuki couplings without compromising yield .
- Purification : Switch from column chromatography to fractional crystallization for large batches .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
